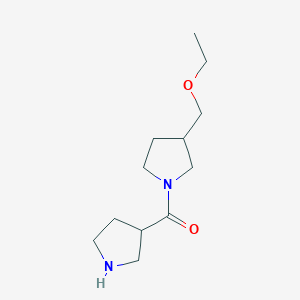

(3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-9-10-4-6-14(8-10)12(15)11-3-5-13-7-11/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFYBCIMDIOMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS: 2097990-94-6) is a synthetic organic molecule characterized by its unique structural features, which include two pyrrolidine rings and an ethoxymethyl group. This compound is part of a broader class of pyrrolidine derivatives that are being investigated for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The structure of this compound can be summarized as follows:

- Pyrrolidine Rings : Two cyclic amine groups contribute to the compound's structural complexity.

- Ethoxymethyl Group : This moiety may enhance lipophilicity, potentially affecting the compound's ability to cross biological membranes.

- Carbonyl Group : The methanone functionality may play a crucial role in the compound's reactivity and interaction with biological targets.

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

- Neuroactive Properties : Pyrrolidine derivatives have been studied for their potential as central nervous system (CNS) agents. For instance, some derivatives have shown stimulant effects, while others may possess anxiolytic or antidepressant properties.

- Anticonvulsant Effects : Certain pyrrolidine-based compounds have demonstrated efficacy in models of epilepsy, suggesting potential therapeutic applications in seizure disorders.

Predictive computational models, such as PASS (Prediction of Activity Spectra for Substances), have been employed to estimate the activity spectrum of this compound based on its structural features, indicating promising avenues for further investigation.

Case Studies and Research Findings

- CNS Activity : A study investigating various pyrrolidine derivatives found that certain modifications to the ethoxymethyl group significantly enhanced neuroactivity. This suggests that this compound could be optimized for improved CNS effects.

- Anticonvulsant Potential : In animal models, related compounds showed significant anticonvulsant activity. Further studies are needed to assess whether this compound exhibits similar effects.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |

| 1-Ethylpiperidine | Ethyl group on piperidine | Anesthetic properties |

The unique combination of ethoxymethyl and pyrrolidinyl groups in this compound may confer distinct pharmacological profiles compared to these similar compounds, highlighting its potential as a unique therapeutic agent.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several research avenues could be pursued:

- In Vitro and In Vivo Studies : Conducting comprehensive pharmacological studies to evaluate the compound's efficacy and safety profile in various biological systems.

- Structural Optimization : Modifying the ethoxymethyl group or other structural components to enhance desired biological activities while minimizing adverse effects.

- Mechanistic Studies : Investigating the specific molecular targets and pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substituent Diversity : The target compound’s ethoxymethyl group contrasts with hydroxypyrrolidine () or aromatic bromine (), influencing solubility and reactivity.

- Purity and Availability : Commercial analogs like the bromopyridine derivative () are available at >98% purity, suggesting robust synthetic protocols.

Pharmacological and Physicochemical Properties

- Lipophilicity: The ethoxymethyl group may increase logP compared to hydroxylated () or polar amino-substituted () analogs, enhancing membrane permeability.

- Target Engagement: Pyrrolidinyl methanones often exhibit affinity for CNS targets (e.g., kinases, GPCRs) due to their rigid conformation .

Preparation Methods

Alkylation of Pyrrolidine with Ethoxymethyl Group

- Starting material : Pyrrolidine or substituted pyrrolidine (e.g., pyrrolidin-1-yl or pyrrolidin-3-yl derivatives).

- Reagent : Ethoxymethyl chloride (Cl-CH2-OEt) is used to introduce the ethoxymethyl substituent on the nitrogen atom.

- Conditions : The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or sodium hydride) to deprotonate the amine and facilitate nucleophilic substitution.

- Temperature : Ambient to slightly elevated temperature (0–40 °C).

- Outcome : Formation of 3-(ethoxymethyl)pyrrolidin-1-yl intermediate.

Formation of Methanone Linkage Between Pyrrolidine Rings

- Coupling approach : The 3-(ethoxymethyl)pyrrolidin-1-yl intermediate is coupled with a pyrrolidin-3-yl derivative via an amide bond formation.

- Activation of carboxylic acid equivalent : The pyrrolidin-3-yl moiety is converted into an acid chloride or activated ester (e.g., using carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC)).

- Reaction conditions : The coupling is performed in solvents such as THF, dimethylformamide (DMF), or dichloromethane under inert atmosphere (nitrogen or argon).

- Base : Triethylamine or diisopropylethylamine is added to neutralize the generated acid.

- Temperature : Typically 0 °C to room temperature.

- Reaction time : Several hours to overnight.

- Purification : The product is isolated by extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration followed by chromatographic purification.

Representative Reaction Table

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine + Ethoxymethyl chloride | Base (NaH or Et3N), solvent (THF/DCM), 0–40 °C | 3-(Ethoxymethyl)pyrrolidin-1-yl | Alkylation of pyrrolidine nitrogen |

| 2 | 3-(Ethoxymethyl)pyrrolidin-1-yl + Pyrrolidin-3-carboxylic acid derivative | CDI or DCC, base (Et3N), solvent (THF or DMF), 0 °C to RT | (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone | Amide bond formation |

| 3 | Crude product | Extraction, washing, drying, chromatography | Pure target compound | Purification and isolation |

Alternative Synthetic Routes and Catalysis

- Hydrogenation methods : For preparation of chiral pyrrolidine intermediates, hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., PtO2 or 5% Pt-C) in alcohol solvents (ethanol/methanol mixtures) at ambient temperature has been reported to yield optically active pyrrolidines, which can be further functionalized.

- Use of Mannich reaction : In related synthetic schemes, Mannich-type reactions involving formaldehyde and secondary amines (pyrrolidine derivatives) have been employed to introduce aminomethyl groups, which may be adapted for ethoxymethyl substitutions.

Research Findings and Optimization

- Solvent choice : THF and DMF are preferred for coupling reactions due to their ability to dissolve both reactants and coupling agents effectively.

- Temperature control : Low temperature during coupling minimizes side reactions and improves yield.

- Base selection : Triethylamine and diisopropylethylamine are commonly used bases that facilitate coupling without interfering with sensitive functional groups.

- Purification : Multiple washing steps with brine and drying agents improve purity; chromatographic techniques ensure isolation of the desired product.

- Yield optimization : Careful stoichiometric control of reagents, slow addition of coupling agents, and inert atmosphere improve overall yield and product quality.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Condition/Agent | Effect on Synthesis |

|---|---|---|

| Alkylation reagent | Ethoxymethyl chloride | Introduces ethoxymethyl substituent |

| Base for alkylation | Sodium hydride or triethylamine | Deprotonates amine, facilitates substitution |

| Solvent for alkylation | THF, DCM | Good solubility, inert |

| Coupling agent | Carbonyldiimidazole (CDI), DCC | Activates carboxylic acid for amide bond |

| Base for coupling | Triethylamine, diisopropylethylamine | Neutralizes acid byproducts |

| Coupling solvent | THF, DMF | Solubilizes reactants and coupling agents |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Catalyst for chiral pyrrolidine synthesis | PtO2, 5% Pt-C in EtOH/MeOH mixture | Produces optically active pyrrolidine intermediates |

Q & A

Basic: What synthetic strategies are effective for preparing (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone?

Answer:

The synthesis typically involves multi-step reactions, including:

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, as seen in analogous pyrrolidine derivatives .

- Amide bond formation : Coupling activated carbonyl groups (e.g., using EDCI or HOBt) with pyrrolidine amines under inert conditions .

- Optimization : Yield improvements (up to 85%) are achieved via solvent selection (e.g., DCM or THF), temperature control (0–25°C), and catalyst screening (e.g., DMAP) .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, pyrrolidine ring protons appear as multiplets at δ 2.5–3.5 ppm, while ethoxymethyl groups show characteristic triplets (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 281.2104) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Advanced: How can conflicting data between NMR and mass spectrometry be resolved during purity analysis?

Answer:

Discrepancies may arise from:

- Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate minor components .

- Dynamic processes : Variable temperature NMR (VT-NMR) can identify conformational equilibria (e.g., puckering in pyrrolidine rings) .

- Isotopic patterns : Compare experimental HRMS isotopic distributions with theoretical simulations to detect contaminants .

Advanced: What experimental design principles apply to stability studies under stress conditions?

Answer:

- Forced degradation : Expose the compound to oxidative (H₂O₂, 3% w/v), acidic (0.1M HCl), and thermal (60°C) stress. Monitor degradation via UPLC-MS/MS, identifying major fragments (e.g., pyrrolidine ring cleavage products) .

- pH-dependent stability : Use buffered solutions (pH 1–10) to assess hydrolytic susceptibility. Ethoxymethyl groups are prone to acid-catalyzed hydrolysis, requiring neutral storage conditions .

Intermediate: What handling protocols are recommended to prevent compound degradation?

Answer:

- Storage : Under nitrogen at –20°C in amber glass vials to avoid light/oxygen exposure .

- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers, as pyrrolidine derivatives often absorb moisture .

- Safety : Follow SDS guidelines for PPE (gloves, goggles) and avoid inhalation/contact due to potential neurotoxicity .

Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?

Answer:

- DFT calculations : Optimize transition states for reactions (e.g., SN2 at the ethoxymethyl group) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular dynamics : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance around the pyrrolidine nitrogen .

Basic: What parameters are critical when scaling synthesis from mg to gram quantities?

Answer:

- Heat management : Use jacketed reactors for exothermic steps (e.g., amide coupling) to prevent thermal degradation .

- Solvent volume : Maintain a 10:1 solvent-to-reactant ratio to ensure homogeneity.

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for scalability .

Advanced: How can tandem mass spectrometry elucidate oxidative degradation pathways?

Answer:

- Fragmentation patterns : Use CID (collision-induced dissociation) to identify diagnostic ions (e.g., m/z 155.65 for pyrrolidine cleavage) .

- Comparative analysis : Cross-reference with synthetic standards of suspected degradation products (e.g., pyrrolidinone derivatives) .

Basic: What bioassay design considerations apply to this compound?

Answer:

- Target selection : Prioritize GPCRs or kinases, as pyrrolidine methanones often modulate these targets .

- Dose optimization : Conduct MTT assays (0.1–100 µM) in HEK293 or HeLa cells to assess cytotoxicity .

- Controls : Include structurally similar analogs (e.g., piperidine derivatives) to evaluate SAR .

Advanced: How does stereochemistry impact biological activity, and how is it controlled?

Answer:

- Chiral resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers .

- Activity correlation : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., acetylcholinesterase) .

- Synthesis control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps to enforce stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.